Cas no 1368925-24-9 (1H-indole-3-sulfonamide)

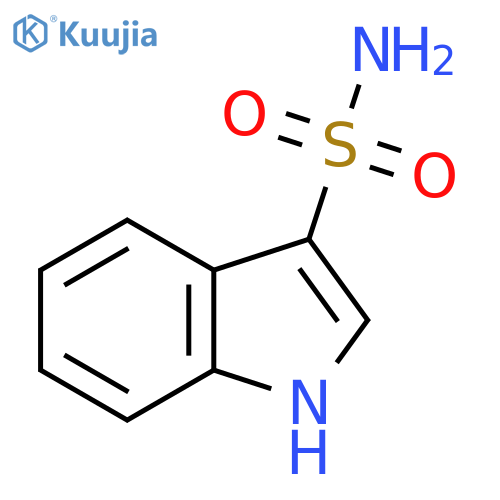

1H-indole-3-sulfonamide structure

商品名:1H-indole-3-sulfonamide

CAS番号:1368925-24-9

MF:C8H8N2O2S

メガワット:196.226320266724

MDL:MFCD21882128

CID:4594112

PubChem ID:18960409

1H-indole-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1H-indole-3-sulfonamide

- G72572

- EN300-254546

- 1H-indole-3-sulfonic acid amide

- AKSKDJAFNCAVPW-UHFFFAOYSA-N

- 1368925-24-9

- SCHEMBL32896

- AKOS019066920

- indole-3-sulfonamide

-

- MDL: MFCD21882128

- インチ: 1S/C8H8N2O2S/c9-13(11,12)8-5-10-7-4-2-1-3-6(7)8/h1-5,10H,(H2,9,11,12)

- InChIKey: AKSKDJAFNCAVPW-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC=C2)C(S(N)(=O)=O)=C1

計算された属性

- せいみつぶんしりょう: 196.03064868g/mol

- どういたいしつりょう: 196.03064868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

1H-indole-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-254546-1g |

1H-indole-3-sulfonamide |

1368925-24-9 | 95% | 1g |

$971.0 | 2023-09-14 | |

| Enamine | EN300-254546-10g |

1H-indole-3-sulfonamide |

1368925-24-9 | 95% | 10g |

$4176.0 | 2023-09-14 | |

| Enamine | EN300-254546-0.05g |

1H-indole-3-sulfonamide |

1368925-24-9 | 95% | 0.05g |

$226.0 | 2024-06-19 | |

| Enamine | EN300-254546-2.5g |

1H-indole-3-sulfonamide |

1368925-24-9 | 95% | 2.5g |

$1903.0 | 2024-06-19 | |

| 1PlusChem | 1P01C3O7-50mg |

1H-indole-3-sulfonamide |

1368925-24-9 | 95% | 50mg |

$332.00 | 2023-12-22 | |

| 1PlusChem | 1P01C3O7-10g |

1H-indole-3-sulfonamide |

1368925-24-9 | 95% | 10g |

$5224.00 | 2023-12-22 | |

| Aaron | AR01C3WJ-100mg |

1H-Indole-3-sulfonamide |

1368925-24-9 | 95% | 100mg |

$207.00 | 2025-02-09 | |

| Aaron | AR01C3WJ-10g |

1H-indole-3-sulfonamide |

1368925-24-9 | 95% | 10g |

$5767.00 | 2023-12-16 | |

| Aaron | AR01C3WJ-50mg |

1H-Indole-3-sulfonamide |

1368925-24-9 | 95% | 50mg |

$122.00 | 2025-02-09 | |

| A2B Chem LLC | AW43447-2.5g |

1H-indole-3-sulfonamide |

1368925-24-9 | 95% | 2.5g |

$2039.00 | 2024-04-20 |

1H-indole-3-sulfonamide 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1368925-24-9 (1H-indole-3-sulfonamide) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量